molecular formula C11H9BrN2O2 B13168063 5-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid

5-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13168063
M. Wt: 281.10 g/mol
InChI Key: JUQHYDBBNDDOAZ-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a bromine atom at the 5-position of the phenyl ring, a methyl group at the 2-position, and a carboxylic acid group at the 3-position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the bromination of 2-methylbenzoic acid followed by cyclization with hydrazine derivatives. One common method involves the dropwise addition of liquid bromine to 2-methylbenzoic acid in the presence of a catalyst such as Fe3+ and water as a solvent. The reaction mixture is then crystallized and filtered to obtain 5-bromo-2-methylbenzoic acid . This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process involves strict control of reaction conditions such as temperature, pressure, and reagent concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Substitution Products: Various substituted pyrazole derivatives.

    Oxidation Products: Oxidized forms of the pyrazole ring.

    Reduction Products: De-brominated pyrazole derivatives.

Scientific Research Applications

5-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid is used in a wide range of scientific research applications:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in anti-inflammatory and anticancer research.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylbenzoic acid: Shares the bromine and methyl groups but lacks the pyrazole ring.

    2-Methyl-5-bromopyrimidine: Contains a bromine and methyl group but has a pyrimidine ring instead of a pyrazole ring.

    5-Bromo-2-methylbenzyl derivatives: Similar structure but with different functional groups attached to the benzyl ring.

Uniqueness

5-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the pyrazole ring and the carboxylic acid group, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

3-(5-bromo-2-methylphenyl)-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C11H9BrN2O2/c1-6-2-3-7(12)4-8(6)9-5-10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16)

InChI Key

JUQHYDBBNDDOAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2=NNC(=C2)C(=O)O

Origin of Product

United States

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